molecular formula C7H10ClN3 B1610621 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine CAS No. 77200-07-8

2-Chloro-N-ethyl-N-methylpyrimidin-4-amine

Cat. No. B1610621
CAS RN: 77200-07-8
M. Wt: 171.63 g/mol
InChI Key: WYVQCIMGZVVQER-UHFFFAOYSA-N
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Description

2-Chloro-N-ethyl-N-methylpyrimidin-4-amine is a chemical compound with the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol1. It is intended for research use only1.



Synthesis Analysis

Unfortunately, the specific synthesis process for 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine is not readily available in the search results. For detailed information, it is recommended to refer to specialized chemical databases or literature2.



Molecular Structure Analysis

The molecular structure of 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine is based on its molecular formula, C7H10ClN31. Detailed structural analysis can be performed using techniques such as NMR, HPLC, LC-MS, UPLC, and more3.



Chemical Reactions Analysis

The specific chemical reactions involving 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine are not provided in the search results. Further research in specialized chemical databases or literature is recommended2.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine, such as its melting point, boiling point, solubility, and stability, are not provided in the search results. For detailed information, it is recommended to refer to its Material Safety Data Sheet (MSDS) or similar resources5.


Scientific Research Applications

  • Molecular Structure Analysis and Biological Activity :

    • A study by Aayisha et al. (2019) focused on a similar compound, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, noting its potential as an I1 imidazoline receptor agonist for treating hypertension. This study utilized experimental and theoretical techniques, including FT-IR, FT-Raman, NMR, and DFT, to investigate the molecular structure, revealing insights into the compound's biological activity.
  • Ring Transformations in Chemical Reactions :

    • Hertog et al. (2010) investigated reactions of 6-substituted derivatives of 2-halogenopyridines, including 2-chloro-6-methylpyridine, leading to unusual reactions such as ring transformations and aminations. Their study, published in Recueil des Travaux Chimiques des Pays-Bas, discusses the mechanism of these transformations, which is relevant to understanding the chemical behavior of similar compounds (Hertog, Plas, Pieterse, & Streef, 2010).
  • Synthesis and Biological Activity of Derivatives :

    • The research by Erkin & Krutikov (2007) in the Russian Journal of General Chemistry presented a synthesis method for a series of 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines derived from 2-(2-acetoxyethyl)amino-4-chloro-6-methylpyrimidine. Notably, these compounds exhibited significant antituberculous effects (Erkin & Krutikov, 2007).
  • Crystallography and Molecular Structures :

    • Odell et al. (2007) conducted a study on the crystal and molecular structures of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomeric compounds, examining conformational differences and hydrogen-bonding interactions. This study, published in the Journal of Chemical Crystallography, provides valuable insights into the structural aspects of these compounds (Odell, McCluskey, Failes, & Tiekink, 2007).

Safety And Hazards

The safety data sheet (SDS) provides information about the potential hazards of a chemical substance and advice on safety precautions. Unfortunately, the SDS for 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine is not available in the search results6.


Future Directions

The future directions of research and applications involving 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine are not specified in the search results. The potential for future research could be vast, given the compound’s unique chemical structure and properties2.


Relevant Papers
Unfortunately, the search results do not provide specific papers related to 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine
2. For a comprehensive analysis of the literature, it is recommended to perform a systematic search in scientific databases such as PubMed, Web of Science, and others.


Please note that this information is based on available online resources and should be used as a starting point for further research. For more detailed and specific information, please refer to scientific literature and databases.


properties

IUPAC Name

2-chloro-N-ethyl-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-3-11(2)6-4-5-9-7(8)10-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVQCIMGZVVQER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80506636
Record name 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-ethyl-N-methylpyrimidin-4-amine

CAS RN

77200-07-8
Record name 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-N-ethyl-N-methyl-4-pyrimidinamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Khurana, BQ Fu, AL Duddupudi… - Journal of medicinal …, 2017 - ACS Publications
… afforded the crude product, which was purified by Combiflash chromatography (0–30% ethyl acetate in hexane) to obtain the product 2-chloro-N-ethyl-N-methylpyrimidin-4-amine 16c (…
Number of citations: 42 pubs.acs.org

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